molecular formula C10H7Cl2NO B12050274 3,5-dichloro-N-prop-2-ynylbenzamide CAS No. 33245-01-1

3,5-dichloro-N-prop-2-ynylbenzamide

Cat. No.: B12050274
CAS No.: 33245-01-1
M. Wt: 228.07 g/mol
InChI Key: XMAFOODNZPJGGR-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-prop-2-ynylbenzamide is an organic compound with the molecular formula C10H7Cl2NO It is characterized by the presence of two chlorine atoms and a prop-2-ynyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-prop-2-ynylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-N-prop-2-ynylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The prop-2-ynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The benzamide core can be reduced to form amines or alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

3,5-Dichloro-N-prop-2-ynylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-prop-2-ynylbenzamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

  • 3,5-Dichloro-N-propylbenzamide
  • 3,5-Dichloro-N-ethylbenzamide
  • 3,5-Dichloro-N-phenethylbenzamide

Comparison: 3,5-Dichloro-N-prop-2-ynylbenzamide is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity compared to its analogs. This group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .

Properties

CAS No.

33245-01-1

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

3,5-dichloro-N-prop-2-ynylbenzamide

InChI

InChI=1S/C10H7Cl2NO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h1,4-6H,3H2,(H,13,14)

InChI Key

XMAFOODNZPJGGR-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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